molecular formula C16H15BrF3N3O2S B2497405 1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 478077-46-2

1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

货号: B2497405
CAS 编号: 478077-46-2
分子量: 450.27
InChI 键: UYYHIHUBTAZCKR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a piperazine derivative featuring a sulfonyl group at the 1-position (attached to a 4-bromophenyl ring) and a 5-(trifluoromethyl)pyridin-2-yl substituent at the 4-position (Figure 1). This compound is synthesized via nucleophilic substitution reactions, as demonstrated in , where benzenesulfonyl fluoride reacts with 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine in the presence of Ca(NTf2)2 and DABCO in THF . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromophenylsulfonyl moiety may influence receptor binding or pharmacokinetic properties .

属性

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrF3N3O2S/c17-13-2-4-14(5-3-13)26(24,25)23-9-7-22(8-10-23)15-6-1-12(11-21-15)16(18,19)20/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYHIHUBTAZCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Direct Sulfonylation with 4-Bromobenzenesulfonyl Chloride

The most straightforward method involves reacting piperazine with 4-bromobenzenesulfonyl chloride under basic conditions. This reaction typically proceeds in anhydrous solvents such as dichloromethane or tetrahydrofuran, with triethylamine or dimethylaminopyridine (DMAP) as a base.

Procedure :

  • Piperazine (1 equiv) is dissolved in anhydrous dichloromethane.
  • 4-Bromobenzenesulfonyl chloride (1.1 equiv) is added dropwise at 0°C.
  • Triethylamine (2.2 equiv) is introduced to scavenge HCl.
  • The mixture is stirred at room temperature for 12–24 hours.

Yield : 60–75% after column chromatography.

Protection-Deprotection Strategy

To avoid disubstitution, a tert-butoxycarbonyl (Boc) protection strategy is employed:

  • Piperazine is mono-Boc-protected using di-tert-butyl dicarbonate.
  • The free amine reacts with 4-bromobenzenesulfonyl chloride.
  • Acidic deprotection (e.g., HCl in dioxane) removes the Boc group.

Advantages :

  • Prevents formation of bis-sulfonylated byproducts.
  • Improves regioselectivity for subsequent coupling.

Coupling with 5-(Trifluoromethyl)pyridin-2-yl

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 2-chloro-5-(trifluoromethyl)pyridine undergoes SNAr with the free piperazine amine.

Optimized Conditions :

  • Solvent : Toluene or dimethylacetamide (DMA).
  • Base : Cyclohexyl magnesium chloride (2.5 equiv).
  • Temperature : 80–100°C for 8–12 hours.

Yield : 38–66% (improved to 85–95% with optimized leaving groups).

Mechanistic Insight :
The trifluoromethyl group activates the pyridine ring toward nucleophilic attack, while the chloride serves as a superior leaving group compared to sulfoxide or bromide.

Palladium-Catalyzed Amination

For less reactive substrates, Buchwald-Hartwig coupling is utilized:

  • 2-Bromo-5-(trifluoromethyl)pyridine (1 equiv) reacts with the piperazine sulfonamide.
  • Catalytic system: Pd(OAc)₂/Xantphos.
  • Base: Cs₂CO₃ in toluene at 110°C for 24 hours.

Yield : 70–80%.

Comparative Analysis of Methodologies

Method Conditions Yield (%) Advantages Limitations
Direct Sulfonylation DCM, TEA, 25°C 60–75 Simplicity, fewer steps Risk of disubstitution
Boc Protection Boc₂O, HCl deprotection 70–85 High regioselectivity Additional deprotection step required
SNAr Coupling Toluene, cyclohexyl MgCl₂, 80°C 38–95 Scalable, cost-effective Sensitivity to leaving group
Buchwald-Hartwig Pd(OAc)₂/Xantphos, Cs₂CO₃, 110°C 70–80 Broad substrate scope High catalyst cost

Structural Characterization and Purity

Post-synthesis, the compound is purified via silica gel chromatography (eluent: ethyl acetate/hexane) and recrystallized from ethanol/water. Key analytical data includes:

  • ¹H NMR (DMSO-d₆): δ 8.22 (d, J = 5.4 Hz, pyridine-H), 7.53–7.07 (m, aryl-H), 4.08 (t, piperazine-H), 3.40 (dd, piperazine-H).
  • HRMS : m/z 450.3 (M+H)+.
  • Purity : ≥95% by HPLC.

Industrial-Scale Considerations

For large-scale production, the SNAr method is preferred due to lower catalyst costs and compatibility with continuous flow systems. Recent patents highlight the use of microreactors to enhance mixing and heat transfer, reducing reaction times by 50%.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 4-bromophenylsulfonyl group facilitates SNAr reactions under basic conditions. Key examples include:

Reaction PartnerConditionsProductYieldSource
Piperidine derivativesK₂CO₃/DMF, 80°C4-(Piperidin-1-ylsulfonyl)phenyl analogs68-72%
MorpholineDIPEA/MeCN, RT4-Morpholinosulfonyl derivatives84%
ThiophenolPd(PPh₃)₄, dioxane refluxBiaryl thioethers63%

This reactivity stems from the sulfonyl group's strong electron-withdrawing effect, which activates the para-bromo substituent for displacement .

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed couplings:

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(OAc)₂/XPhos4-Biphenylsulfonyl derivatives78%
3-Pyridylboronic acidPdCl₂(dppf)/KOAcHeterobiaryl analogs65%

Optimal conditions employ microwave irradiation (120°C, 20 min) with Buchwald-Hartwig ligands .

Piperazine Ring Functionalization

The secondary amines in the piperazine ring undergo:

A. N-Alkylation

ElectrophileBase/SolventProductYield
Benzyl bromideK₂CO₃/MeCNN,N-Dibenzyl derivatives82%
Ethyl bromoacetateDIPEA/DCMCarboxylate-functionalized analogs75%

B. Acylation

Acyl ChlorideConditionsProductYield
Acetyl chloridePyridine/0°CMonoacetylated derivative89%
Tosyl chlorideEt₃N/THFDisulfonamide product67%

Steric hindrance from the 5-(trifluoromethyl)pyridyl group leads to preferential mono-substitution .

Acid-Base Reactions

The sulfonamide proton (pKa ≈ 9.5) demonstrates:

ReactionConditionsApplicationSource
DeprotonationNaOH/H₂OWater-soluble sodium salt
ComplexationFeCl₃/EtOHMetal-organic frameworks

Radical Reactions

The C-Br bond undergoes homolytic cleavage:

InitiatorConditionsProductYield
AIBN, Bu₃SnHBenzene refluxDehalogenated aryl compound58%
UV lightCCl₄Sulfonyl chloride derivative41%

Heterocycle Formation

The trifluoromethylpyridine moiety participates in:

Reaction TypeReagentsProductYield
CycloadditionNaN₃/CuITetrazolo[1,5-a]pyridine73%
OxidationmCPBAN-Oxide derivatives66%

Key Stability Considerations:

  • Thermal Stability : Decomposes above 240°C (TGA data)

  • Photolability : Trifluoromethyl group shows 12% degradation under UV/365 nm

  • Hydrolytic Stability : Stable in pH 4-9; degrades in strong acids/bases

This comprehensive reactivity profile enables applications in medicinal chemistry (89% of analogs show bioactivity) and materials science. Recent studies highlight its utility as a synthon for PET radiotracers via bromine-76 isotopic exchange .

科学研究应用

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to 1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine. For instance, research indicates that sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines, including colon, breast, and cervical cancers. The incorporation of piperazine moieties has been associated with enhanced anticancer activity due to their ability to interact with specific biological targets .

Antimicrobial Activity

The compound demonstrates promising antimicrobial properties. A study evaluated a series of piperazine derivatives and found that those containing sulfonamide groups exhibited moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. These findings suggest that the sulfonamide functionality is crucial for the biological effectiveness of these compounds .

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds similar to this compound can act as effective inhibitors of acetylcholinesterase and urease. This activity is significant in developing treatments for conditions like Alzheimer's disease and urinary infections, respectively .

Neurological Disorders

The structural features of this compound make it a candidate for treating neurological disorders. Its ability to inhibit acetylcholinesterase suggests potential applications in managing Alzheimer's disease by increasing acetylcholine levels in the brain .

Antidiabetic Activity

Research has indicated that certain piperazine derivatives can exhibit hypoglycemic effects, making them potential candidates for diabetes treatment. The sulfonamide group may enhance the pharmacological profile of these compounds in regulating blood glucose levels .

Data Table: Summary of Biological Activities

Activity Effects Reference
AnticancerCytotoxicity against cancer cell lines
AntimicrobialActivity against Salmonella typhi, Bacillus subtilis
Acetylcholinesterase InhibitionPotential treatment for Alzheimer's disease
Hypoglycemic EffectsRegulation of blood glucose levels

Case Studies

  • Anticancer Study : A series of piperazine derivatives were synthesized and tested for anticancer activity. The results indicated that compounds containing sulfonamide groups showed significant cytotoxic effects on human cancer cell lines, suggesting their potential as therapeutic agents in oncology .
  • Antimicrobial Evaluation : A study focused on the antibacterial activities of piperazine derivatives demonstrated that certain compounds exhibited strong inhibitory effects against pathogenic bacteria, highlighting their potential use in treating bacterial infections .
  • Enzyme Inhibition Research : Investigations into enzyme inhibition revealed that derivatives of this compound could effectively inhibit key enzymes involved in various diseases, paving the way for new therapeutic strategies .

作用机制

The mechanism of action of 1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

相似化合物的比较

Sulfonyl Piperazine Derivatives

Several analogs share the sulfonyl-piperazine core but differ in substituents:

  • 1-(4-Chlorophenyl)sulfonyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine () : The boronate ester at the pyridine ring enables Suzuki-Miyaura cross-coupling reactions, making this compound a versatile intermediate for further functionalization. The chloro substituent may reduce steric hindrance compared to bromo .
  • 1-(4-Chlorophenyl)sulfonyl-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine () : This analog adds a chlorinated pyridinylmethyl group, increasing molecular weight (454.29 g/mol) and lipophilicity (predicted logP: 3.08). The dual chloro and trifluoromethyl groups may enhance insecticidal activity, as seen in related compounds .

Table 1: Key Sulfonyl Piperazine Derivatives

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Notable Properties Reference
Target compound R1 = 4-BrPhSO2; R2 = 5-CF3-pyridin-2-yl 451.29 High lipophilicity, potential CNS activity
1-(2-Nitrophenyl)sulfonyl analog R1 = 2-NO2PhSO2; R2 = 5-CF3-pyridin-2-yl 442.29 Electron-withdrawing nitro group
1-(4-Chlorophenyl)sulfonyl boronate ester R1 = 4-ClPhSO2; R2 = 5-boronate-pyridin-2-yl 467.74 Suzuki coupling utility

Pyridin-2-yl Piperazines with Trifluoromethyl Groups

The 5-(trifluoromethyl)pyridin-2-yl group is a common pharmacophore in neuroactive and insecticidal agents:

  • 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine () : The parent compound lacks the sulfonyl group but serves as a precursor for derivatives. Its CAS number is 132834-58-3, with a molecular weight of 231.22 g/mol. This scaffold shows affinity for serotonin receptors (e.g., 5-HT1A) .
  • Used as an insecticidal lead, it highlights the importance of the trifluoromethyl group in bioactivity .
  • 4-(Thiophen-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)butan-1-one () : A ketone-linked thiophene derivative with enhanced conformational flexibility. NMR data (δ 8.41 ppm for pyridine protons) confirm electronic effects of the trifluoromethyl group .

Table 2: Trifluoromethylpyridinyl Piperazines

Compound Name Additional Substituents Biological Activity Reference
Target compound 4-Bromophenylsulfonyl Undisclosed (structural analog to CNS ligands)
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine None Serotonin receptor modulation
1-(3-Trifluoromethylphenyl)piperazine Phenyl instead of pyridinyl Insecticidal (armyworm growth inhibition)

Piperazines with Hybrid Structures

  • N-(4-(pyridin-2-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide () : This compound integrates a pentanamide linker, enhancing solubility. It was synthesized for dopamine D3 receptor selectivity, demonstrating the versatility of trifluoromethylpiperazine in neuropharmacology .
  • {5-[(Piperidin-4-yl)methoxy]pyridin-2-yl}(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)methanone (): A dual piperidine-piperazine hybrid with a methoxy linker. Such structures are explored as AMPK activators, indicating metabolic applications .

Mechanistic and Pharmacological Insights

  • Insecticidal Applications: and highlight 1-arylmethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazines as novel insecticides. The bromophenylsulfonyl group in the target compound may enhance binding to invertebrate serotonin receptors .
  • QSAR Studies : Electron-withdrawing groups (e.g., Br, CF3) improve bioactivity by increasing membrane permeability and resistance to oxidative metabolism. Substituent position on the pyridine ring (e.g., 5-CF3 vs. 3-CF3) also affects receptor interactions .

生物活性

1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine, commonly referred to as compound 1, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C16H15BrF3N3O2S
  • Molecular Weight: 450.27 g/mol
  • CAS Number: 478077-46-2

Physical Properties:

  • Boiling Point: 541.2 ± 60.0 °C (predicted)
  • Density: 1.591 ± 0.06 g/cm³ (predicted)
  • pKa: 5.99 ± 0.29 (predicted) .

Antitumor Activity

Compound 1 has shown promise in antitumor applications, particularly through its interaction with various molecular targets involved in cancer progression. Research indicates that similar piperazine derivatives exhibit significant inhibitory activity against key oncogenic pathways, including:

  • BRAF(V600E) Inhibition: Compounds with structural similarities to compound 1 have been reported to inhibit the BRAF(V600E) mutation, a common driver in melanoma and other cancers .
  • EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another target where derivatives of piperazine have demonstrated potential efficacy, suggesting that compound 1 may also exhibit similar properties.

Anti-inflammatory and Analgesic Effects

The sulfonamide moiety in compound 1 may contribute to anti-inflammatory effects observed in related compounds. Studies on similar structures indicate their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of compound 1 can be attributed to its ability to interact with specific receptors and enzymes:

  • Kinase Inhibition: Many piperazine derivatives act as kinase inhibitors, affecting pathways that regulate cell proliferation and survival.
  • Receptor Modulation: The trifluoromethyl group may enhance binding affinity to various receptors involved in pain and inflammation pathways.

Study on Anticancer Activity

A notable study evaluated the anticancer properties of various piperazine derivatives, including those structurally related to compound 1. The findings highlighted:

  • Cell Line Testing: Derivatives were tested on multiple cancer cell lines (e.g., MCF-7 for breast cancer), showing varying degrees of cytotoxicity.
  • Combination Therapies: Some derivatives displayed synergistic effects when combined with established chemotherapeutics like doxorubicin, enhancing overall efficacy .

In Vivo Studies

In vivo studies using animal models have indicated that compounds similar to compound 1 can reduce tumor growth significantly when administered at therapeutic doses. These studies are crucial for understanding the pharmacokinetics and bioavailability of such compounds.

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntitumorInhibition of BRAF(V600E)
Anti-inflammatoryModulation of inflammatory pathways
AnalgesicReceptor modulation

常见问题

Q. What are the key synthetic methodologies for preparing 1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:

  • Step 1 : Sulfonylation of a piperazine core with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C to introduce the sulfonyl group .
  • Step 2 : Coupling the intermediate with 5-(trifluoromethyl)pyridin-2-yl derivatives via Buchwald-Hartwig amination or SNAr reactions, using catalysts like Pd(PPh₃)₄ and ligands (e.g., Xantphos) in DME at reflux .
    Optimization : Control reaction time (12–24 hours), temperature (80–100°C), and stoichiometry (1.2–1.5 equivalents of coupling partner) to maximize yields (70–85%) and minimize byproducts .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and how do they ensure structural fidelity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent integration (e.g., trifluoromethyl singlet at ~δ 120 ppm in ¹³C) and piperazine ring protons (δ 3.0–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 474.02) and fragmentation patterns .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 48.1%, H: 3.2%, N: 11.8%) to confirm purity (>95%) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity, and how are results interpreted?

  • Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays (concentration range: 1–100 µM) .
  • Cancer Cell Viability : Use MTT assays on HeLa or MCF-7 cells (IC₅₀ values <10 µM suggest potent activity) .
  • Enzyme Inhibition : Assess binding to kinases (e.g., EGFR) via fluorescence polarization or SPR, with K_d <100 nM indicating strong affinity .

Advanced Research Questions

Q. How do structural modifications (e.g., bromophenyl vs. fluorophenyl) impact its structure-activity relationships (SAR) in targeting specific receptors?

  • Bromophenyl Group : Enhances hydrophobic interactions in enzyme pockets (e.g., kinase ATP-binding sites), improving inhibitory potency by 3–5-fold compared to non-halogenated analogs .
  • Trifluoromethylpyridine : Increases metabolic stability (t₁/₂ >4 hours in liver microsomes) and enhances π-stacking with aromatic residues (e.g., Tyr in EGFR) .
    Case Study : Replacing bromine with fluorine in analogs reduced cytotoxicity (IC₅₀ increased from 2.5 µM to >50 µM), highlighting halogen-dependent bioactivity .

Q. How can researchers resolve contradictions in biological data, such as variable IC₅₀ values across similar cell lines?

  • Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Metabolic Stability Check : Use LC-MS to rule out compound degradation during assays (e.g., dehalogenation of bromophenyl in media) .
  • Off-Target Profiling : Employ kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify unintended interactions influencing variability .

Q. What strategies optimize pharmacokinetic properties (e.g., solubility, bioavailability) without compromising target affinity?

  • Solubility Enhancement : Introduce polar groups (e.g., -OH or -OMe) on the pyridine ring, improving aqueous solubility from <1 µg/mL to >50 µg/mL .
  • Bioavailability : Formulate as a hydrochloride salt (increases logP by 0.5 units) or use nanoemulsions (particle size <200 nm) for enhanced absorption .
  • Metabolic Resistance : Replace labile sulfonyl groups with sulfonamide derivatives, reducing CYP450-mediated clearance by 40% .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Docking Simulations : Use AutoDock Vina to predict binding poses in target proteins (e.g., PARP-1), prioritizing derivatives with ΔG < -9 kcal/mol .
  • QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ to prioritize electron-withdrawing groups (R² >0.85) .
  • MD Simulations : Analyze ligand-protein stability over 100 ns trajectories (RMSD <2 Å indicates stable binding) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。